molecular formula CCl4S2 B095181 Dichloromethanedisulfenyl chloride CAS No. 17494-65-4

Dichloromethanedisulfenyl chloride

Cat. No. B095181
CAS RN: 17494-65-4
M. Wt: 218 g/mol
InChI Key: MFYSEWZWUCCVGO-UHFFFAOYSA-N
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Description

Dichloromethanedisulfenyl chloride (DMDS) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile reagent that is used in a variety of chemical reactions, including thiol-disulfide exchange reactions and the synthesis of disulfides.

Scientific Research Applications

Dichloromethanedisulfenyl chloride has a wide range of applications in scientific research. It is commonly used in the synthesis of disulfides, which are important in the study of protein folding and stability. Dichloromethanedisulfenyl chloride is also used in thiol-disulfide exchange reactions, which are important in the study of redox signaling and oxidative stress. In addition, Dichloromethanedisulfenyl chloride is used in the synthesis of sulfur-containing compounds, which have a variety of biological activities.

Mechanism Of Action

Dichloromethanedisulfenyl chloride reacts with thiols to form disulfides. This reaction is reversible, and the equilibrium between the thiol and disulfide forms can be controlled by adjusting the reaction conditions. Dichloromethanedisulfenyl chloride is also a potent oxidizing agent and can oxidize thiols to sulfenic acids, sulfinic acids, and sulfonic acids. This reaction can be used to probe the redox state of proteins and other biomolecules.

Biochemical And Physiological Effects

Dichloromethanedisulfenyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. Dichloromethanedisulfenyl chloride has also been shown to have anti-inflammatory and antioxidant effects. In addition, Dichloromethanedisulfenyl chloride has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.

Advantages And Limitations For Lab Experiments

Dichloromethanedisulfenyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and can be obtained in large quantities. However, Dichloromethanedisulfenyl chloride is highly reactive and can be difficult to handle. It also has a pungent odor and can be irritating to the eyes and respiratory system.

Future Directions

There are several future directions for the study of Dichloromethanedisulfenyl chloride. One area of interest is the development of new synthetic methods for Dichloromethanedisulfenyl chloride and related compounds. Another area of interest is the study of the biological activities of Dichloromethanedisulfenyl chloride and its derivatives. This includes the study of the mechanism of action of Dichloromethanedisulfenyl chloride and the identification of new targets for Dichloromethanedisulfenyl chloride-based therapies. Finally, the development of new applications for Dichloromethanedisulfenyl chloride in chemical biology and drug discovery is an area of ongoing research.

Synthesis Methods

Dichloromethanedisulfenyl chloride is synthesized by reacting methanesulfonyl chloride with sodium disulfide. The reaction proceeds in the presence of a base, such as triethylamine, and produces Dichloromethanedisulfenyl chloride as a byproduct. The synthesis of Dichloromethanedisulfenyl chloride is relatively straightforward and can be carried out on a large scale.

properties

CAS RN

17494-65-4

Product Name

Dichloromethanedisulfenyl chloride

Molecular Formula

CCl4S2

Molecular Weight

218 g/mol

IUPAC Name

[dichloro(chlorosulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/CCl4S2/c2-1(3,6-4)7-5

InChI Key

MFYSEWZWUCCVGO-UHFFFAOYSA-N

SMILES

C(SCl)(SCl)(Cl)Cl

Canonical SMILES

C(SCl)(SCl)(Cl)Cl

synonyms

Dichloromethanedisulfenyl chloride

Origin of Product

United States

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